molecular formula C13H12ClF3N4O2S B2783840 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide CAS No. 338406-54-5

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide

Cat. No.: B2783840
CAS No.: 338406-54-5
M. Wt: 380.77
InChI Key: WPCZZAJMTKIWKH-UFWORHAWSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide is a useful research compound. Its molecular formula is C13H12ClF3N4O2S and its molecular weight is 380.77. The purity is usually 95%.
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Biological Activity

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H15ClF3N3O2S
  • Molecular Weight : 397.84 g/mol
  • CAS Number : 321433-65-2

The compound features a pyrrole ring, a sulfonamide group, and a trifluoromethyl-substituted pyridine moiety, which contribute to its biological activity.

This compound primarily acts as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing critical roles in signal transduction and cellular regulation. By inhibiting specific kinases, this compound can alter pathways involved in cell proliferation and survival.

Key Kinase Targets

Research has indicated that this compound exhibits selective inhibition against several kinases, particularly those involved in cancer pathways. For example:

  • Akt Kinase : The compound shows promising inhibitory activity against the Akt family of kinases, which are frequently upregulated in various cancers.

Biological Activity Data

The following table summarizes the biological activity data for the compound across different assays:

Assay Type Target/Cell Line IC50 (nM) Comments
Kinase InhibitionAkt161Selective inhibition compared to GSK2141795 (18 nM)
Antiproliferative ActivityHCT1167.76Significant reduction in cell viability
Antiproliferative ActivityOVCAR-89.76Effective against ovarian cancer cell line
Phosphorylation InhibitionGSK3βNot specifiedReduced phosphorylation levels observed

Case Studies

Several studies have explored the effects of this compound in vitro and in vivo:

  • In Vitro Studies :
    • A study evaluated the compound's effects on PC-3 prostate cancer cells, where it was found to decrease phosphorylation of GSK3β significantly, indicating effective modulation of the Akt signaling pathway .
    • Another investigation demonstrated that treatment with this compound led to reduced levels of p-PRAS40 in LNCaP cells, further confirming its role as an Akt inhibitor .
  • In Vivo Studies :
    • In animal models, oral administration of the compound resulted in a notable reduction in tumor growth by approximately 42% when dosed at 10 mg/kg . This suggests potential for therapeutic application in oncology.

Properties

IUPAC Name

N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N4O2S/c1-20(2)8-19-24(22,23)11-4-3-5-21(11)12-10(14)6-9(7-18-12)13(15,16)17/h3-8H,1-2H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCZZAJMTKIWKH-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NS(=O)(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/S(=O)(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.